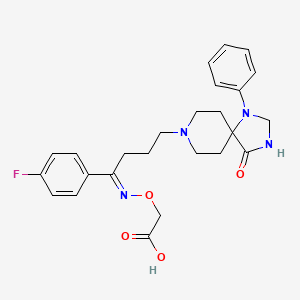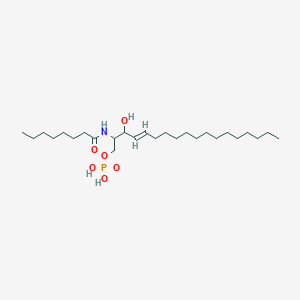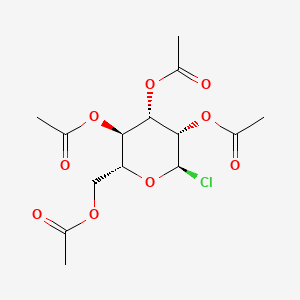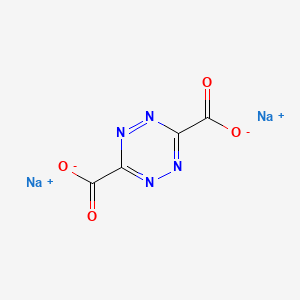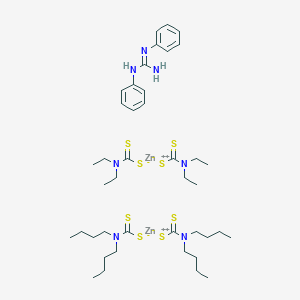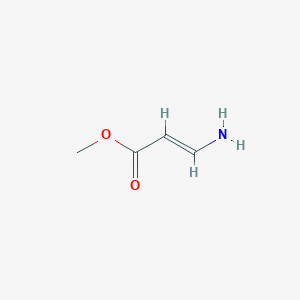
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate (10-DMPM) is a synthetic molecule with a wide range of applications in the fields of science, medicine, and industry. It is a derivative of phenothiazine, a class of compounds that are widely used as antipsychotics, antihistamines, and antiemetics. 10-DMPM has been studied for its potential use in drug delivery, as a stabilizer for proteins and peptides, and as a corrosion inhibitor. In addition, 10-DMPM has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves the reaction of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide with Maleic acid in the presence of a suitable solvent.
Starting Materials
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide, Maleic acid, Suitable solvent
Reaction
Dissolve 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide and Maleic acid in a suitable solvent., Heat the reaction mixture to reflux for several hours., Allow the reaction mixture to cool and filter the precipitated product., Wash the product with a suitable solvent and dry it under vacuum., The resulting product is 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate.
Wirkmechanismus
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is not yet fully understood. However, it is believed to work by forming a complex with a substrate, which then binds to the substrate and modifies its structure. This modification can then lead to changes in the substrate’s properties, such as solubility, stability, or reactivity.
Biochemische Und Physiologische Effekte
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has been studied for its biochemical and physiological effects. It has been found to act as a surfactant, increasing the solubility of drugs and other compounds. In addition, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has been found to act as an antioxidant, reducing oxidative damage in cells. It has also been found to act as an anti-inflammatory agent, reducing inflammation in cells. Finally, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has been found to act as an anticoagulant, reducing the formation of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a number of advantages and limitations for laboratory experiments. One of the main advantages of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is its low cost and availability. In addition, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is relatively stable and can be stored for long periods of time. However, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate can be difficult to work with, as it can be toxic and can cause skin irritation. Furthermore, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate can be difficult to dissolve in some solvents, and it can react with other compounds.
Zukünftige Richtungen
The potential future directions for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate are numerous. One potential direction is to further explore its potential use as a drug delivery system. Another potential direction is to further explore its potential use as a stabilizer for proteins and peptides. Additionally, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate could be studied further for its potential use as a corrosion inhibitor, as well as its potential use as a chelating agent. Finally, 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate could be studied further for its potential use as an antioxidant, anti-inflammatory agent, and anticoagulant.
Wissenschaftliche Forschungsanwendungen
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a number of scientific research applications. It has been studied for its potential use in drug delivery, as a stabilizer for proteins and peptides, and as a corrosion inhibitor. It has also been studied for its ability to increase the solubility of drugs, as well as its potential to act as a chelating agent. 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has also been studied for its ability to act as a surfactant and catalyze reactions.
Eigenschaften
CAS-Nummer |
119570-59-1 |
|---|---|
Produktname |
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate |
Molekularformel |
C₂₂H₂₆N₂O₅S |
Molekulargewicht |
430.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



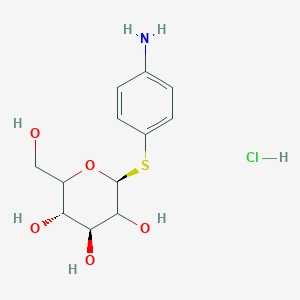
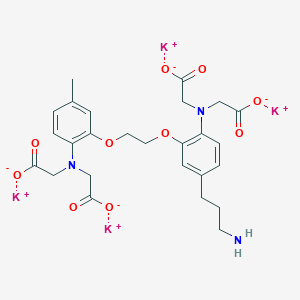
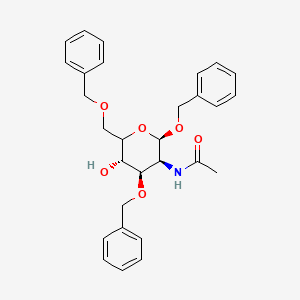
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)
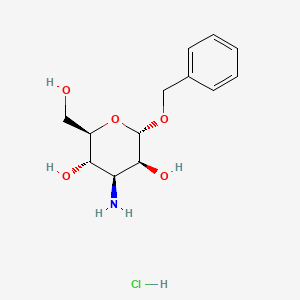
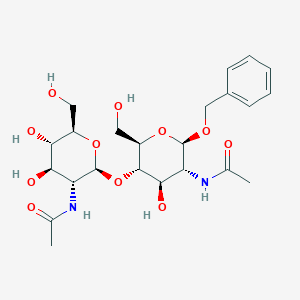
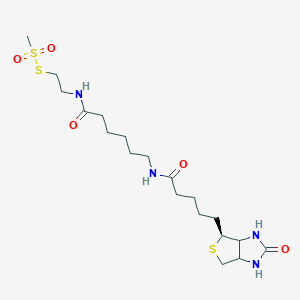
![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)
